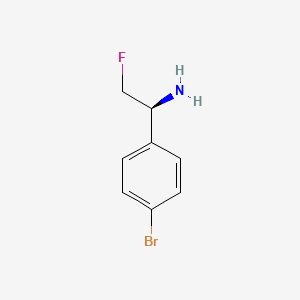

(1S)-1-(4-Bromophenyl)-2-fluoroethanamine

Description

Significance of Fluorine in Modulating Molecular Structure and Reactivity

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. Fluorine is the most electronegative element, and its small size allows it to often mimic hydrogen in terms of steric demand. However, the strong carbon-fluorine bond and the element's electron-withdrawing nature impart unique characteristics to fluorinated compounds. These can include increased metabolic stability, enhanced binding affinity to protein targets, and altered acidity or basicity of nearby functional groups. This strategic use of fluorine has become a powerful tool in medicinal chemistry for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Contextualization of β-Fluoroamines as Key Chiral Intermediates

β-Fluoroamines are a specific class of chiral amines that feature a fluorine atom on the carbon adjacent to the amino group. This arrangement has significant consequences for the molecule's properties. The electron-withdrawing effect of the fluorine atom can lower the basicity (pKa) of the amine, which can be advantageous in drug design to reduce potential side effects associated with high basicity. Furthermore, the presence of the fluorine atom can influence the conformational preferences of the molecule and provide a site for specific interactions with biological targets. The development of catalytic asymmetric methods for the synthesis of β-fluoroamines is an active area of research, aiming to provide efficient access to these valuable chiral building blocks.

Research Significance of (1S)-1-(4-Bromophenyl)-2-fluoroethanamine

This compound is a prime example of a β-fluoroamine that serves as a versatile chiral intermediate in organic synthesis. Its significance lies in the combination of its structural features:

Defined Stereochemistry: The (1S) configuration provides a specific three-dimensional arrangement, crucial for the synthesis of enantiomerically pure target molecules.

Fluorine Substitution: The β-fluorine atom imparts the characteristic properties of fluoroamines, such as modulated basicity and potential for enhanced biological interactions.

Aromatic Bromine: The bromine atom on the phenyl ring is a versatile synthetic handle. It can participate in a wide range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the facile introduction of diverse substituents and the construction of more complex molecular architectures.

The presence of these three key features makes this compound a valuable starting material for the synthesis of a variety of complex chiral molecules with potential applications in medicinal chemistry and materials science. While specific, in-depth research focusing solely on this compound is not extensively documented in publicly available literature, its utility can be inferred from the numerous synthetic strategies developed for analogous chiral β-fluoroamines. For instance, the synthesis of the closely related (1R)‐1‐(4‐Bromophenyl)‐2,2,2‐trifluoroethan‐1‐amine has been achieved in a three-step sequence featuring a highly diastereoselective trifluoromethylation of a chiral sulfinimine. researchgate.net This highlights the type of asymmetric strategies that can be employed to access such valuable building blocks.

The general synthetic approach to chiral β-fluoroamines often involves the catalytic asymmetric reduction of β-enamido fluorides or the ring-opening of activated aziridines with a fluoride (B91410) source. These methods provide access to a range of enantiomerically enriched β-fluoroamines that can be further elaborated.

Below is a table summarizing the key properties of this compound and related compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound | C₈H₉BrFN | 218.07 | Chiral, β-fluoroamine, brominated aromatic ring |

| (1R)‐1‐(4‐Bromophenyl)‐2,2,2‐trifluoroethan‐1‐amine | C₈H₇BrF₃N | 269.05 | Chiral, trifluoromethyl group, brominated aromatic ring |

| 1-(4-Bromophenyl)ethanamine | C₈H₁₀BrN | 200.08 | Chiral amine, brominated aromatic ring |

Interactive Data Table

This table summarizes the properties of the discussed compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|

| This compound | C₈H₉BrFN | 218.07 |

| (1R)‐1‐(4‐Bromophenyl)‐2,2,2‐trifluoroethan‐1‐amine | C₈H₇BrF₃N | 269.05 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9BrFN |

|---|---|

Molecular Weight |

218.07 g/mol |

IUPAC Name |

(1S)-1-(4-bromophenyl)-2-fluoroethanamine |

InChI |

InChI=1S/C8H9BrFN/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8H,5,11H2/t8-/m1/s1 |

InChI Key |

LTQTVYZYSCTZLO-MRVPVSSYSA-N |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CF)N)Br |

Canonical SMILES |

C1=CC(=CC=C1C(CF)N)Br |

Origin of Product |

United States |

Advanced Methodologies for the Stereoselective Synthesis of 1s 1 4 Bromophenyl 2 Fluoroethanamine

Enantioselective Catalytic Approaches

Enantioselective catalysis represents a powerful tool for the synthesis of chiral molecules like β-fluoroamines from prochiral precursors. The primary route would involve the asymmetric reduction of the ketone 1-(4-bromophenyl)-2-fluoroethan-1-one or the corresponding imine.

Asymmetric Hydrogenation and Transfer Hydrogenation Routes

Asymmetric hydrogenation and transfer hydrogenation are highly efficient methods for the enantioselective reduction of ketones and imines to produce chiral alcohols and amines, respectively. dicp.ac.cnmdma.chliv.ac.uk

Ligand Design and Catalyst Optimization for High Enantioselectivity

The success of asymmetric hydrogenation hinges on the design of the chiral catalyst, which typically consists of a transition metal (like Ruthenium, Rhodium, or Iridium) coordinated to a chiral ligand. nih.gov For the reduction of aryl ketones, ligands such as chiral bisphosphines (e.g., BINAP derivatives) and diamines (e.g., DPEN derivatives) have proven effective. ualberta.ca

For the hypothetical reduction of 1-(4-bromophenyl)-2-fluoroethan-1-one, a catalyst system such as a Ru(II) complex with a tosylated diamine ligand (e.g., (R,R)-Ts-DPEN) in a suitable hydrogen-donating solvent like formic acid/triethylamine or isopropanol (B130326) would be a primary candidate. rsc.org Catalyst optimization would involve screening different metal precursors, chiral ligands, solvents, and reaction conditions (temperature, pressure) to achieve high conversion and enantioselectivity.

Table 1: Representative Catalyst Systems for Asymmetric Transfer Hydrogenation of Aryl Ketones

| Catalyst Precursor | Chiral Ligand | Hydrogen Donor | Typical Substrate | Reported Enantioselectivity (ee) |

|---|---|---|---|---|

| [RuCl₂(p-cymene)]₂ | (R,R)-TsDPEN | HCOOH/Et₃N | Acetophenone | Up to 99% |

| [Ir(COD)Cl]₂ | f-Binaphane | H₂ | Aromatic Imines | Up to 99% |

Substrate Scope and Limitations in Asymmetric Hydrogenation

The substrate scope for asymmetric hydrogenation of aryl ketones is generally broad, tolerating various substituents on the aromatic ring. mdma.ch Electron-donating and electron-withdrawing groups are often well-tolerated. However, the presence of the fluorine atom at the α-position of the ketone could influence the electronic properties of the carbonyl group and potentially impact catalyst activity and selectivity. Furthermore, the bromine atom on the phenyl ring could, under certain conditions, be susceptible to side reactions, although this is generally not an issue with modern hydrogenation catalysts under mild conditions. A key limitation is the availability of the fluorinated ketone precursor.

Organocatalytic Strategies for Chiral Fluoroamine Construction

Organocatalysis offers a metal-free alternative for the synthesis of chiral compounds. researchgate.netresearchgate.net A common strategy for preparing chiral β-fluoroamines involves the asymmetric α-fluorination of an aldehyde, followed by reductive amination. researchgate.netkanto.co.jp

Applying this to the target molecule would involve a hypothetical multi-step sequence starting from 4-bromophenylacetaldehyde. This aldehyde could undergo enantioselective α-fluorination using an electrophilic fluorine source (like N-fluorobenzenesulfonimide, NFSI) and a chiral amine catalyst (e.g., a MacMillan-type imidazolidinone). The resulting chiral α-fluoroaldehyde is often configurationally unstable and would be immediately reduced and converted to the amine in a one-pot procedure. kanto.co.jp

Asymmetric Amination and Hydroamination Reactions

Asymmetric reductive amination is a direct and atom-economical method for converting ketones into chiral amines. researchgate.netorganic-chemistry.org This one-pot reaction involves the condensation of a ketone with an amine source (like ammonia (B1221849) or a primary amine) to form an imine in situ, which is then asymmetrically reduced. dicp.ac.cn

For the synthesis of (1S)-1-(4-Bromophenyl)-2-fluoroethanamine, the precursor 1-(4-bromophenyl)-2-fluoroethan-1-one would be reacted with ammonia in the presence of a chiral catalyst and a reducing agent. Chiral phosphoric acids or iridium complexes with chiral ligands have been shown to be effective catalysts for this transformation, using reductants like Hantzsch esters or pinacolborane. organic-chemistry.org High enantioselectivities (up to 98% ee) have been reported for a range of aryl ketones using these methods. researchgate.net

Biocatalytic Transformations for Enantiopure this compound

Biocatalysis, utilizing enzymes to perform chemical transformations, is a powerful tool for producing highly enantiopure compounds under mild conditions. diva-portal.orgrsc.org Transaminases (TAs), also known as amine transaminases, are particularly well-suited for the asymmetric synthesis of chiral amines from prochiral ketones. helsinki.firesearchgate.net

The synthesis of this compound could be achieved via the asymmetric amination of 1-(4-bromophenyl)-2-fluoroethan-1-one using an (S)-selective transaminase. mdpi.com The reaction requires an amine donor, such as isopropylamine (B41738) or L-alanine, which provides the amino group. The equilibrium of the reaction can be shifted towards the product by using a large excess of the amine donor or by removing the ketone byproduct (e.g., acetone). mdpi.com

While the specific transamination of 1-(4-bromophenyl)-2-fluoroethan-1-one has not been reported, transaminases have been successfully applied to structurally similar substrates, including other fluorinated acetophenones and bulky ketones, often with excellent enantioselectivity (>99% ee). mdpi.commdpi.com Modern techniques like directed evolution have been used to engineer transaminases with high activity and stability for specific non-natural substrates, as famously demonstrated in the manufacturing process of the antidiabetic drug sitagliptin. mdpi.com

Table 2: Examples of Transaminase-Mediated Synthesis of Chiral Amines

| Enzyme Type | Substrate | Amine Donor | Product | Reported Enantioselectivity (ee) |

|---|---|---|---|---|

| (R)-Transaminase | 1-(3',4'-disubstituted phenyl)propan-2-ones | Isopropylamine | (R)-1-(3',4'-disubstituted phenyl)propan-2-amines | >99% |

| Engineered (R)-TA | Pro-sitagliptin ketone | Isopropylamine | Sitagliptin | >99.5% |

This biocatalytic approach represents a highly promising, albeit currently undocumented, route to enantiopure this compound.

Enzyme-Mediated Kinetic Resolution of Racemic 1-(4-Bromophenyl)-2-fluoroethanamine

Enzymatic kinetic resolution (EKR) stands out as a powerful green technology for separating enantiomers from a racemic mixture. This method leverages the stereoselectivity of enzymes to convert one enantiomer into a new product at a much faster rate than the other, allowing for the separation of the unreacted, enantiopure substrate. The maximum theoretical yield for the desired enantiomer in a classic EKR is 50%. mdpi.commdpi.com

Application of Transaminases for Enantioselective Processes

Transaminases (TAs), particularly ω-transaminases (ω-TAs), have become indispensable tools for the asymmetric synthesis of chiral amines. mdpi.commdpi.com These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor. mdpi.com In the context of kinetic resolution, a stereoselective transaminase can be used to selectively deaminate one enantiomer of a racemic amine, yielding a ketone and leaving the other enantiomer untouched and in high enantiomeric excess.

For the kinetic resolution of racemic 1-(4-bromophenyl)-2-fluoroethanamine, an (R)-selective transaminase would be employed to convert the (R)-enantiomer into 1-(4-bromophenyl)-2-fluoroethanone. This process allows for the isolation of the desired (S)-enantiomer, this compound. The choice of amine acceptor (e.g., pyruvate (B1213749) or acetone) and reaction conditions are critical for driving the reaction and achieving high enantioselectivity. nih.gov

Table 1: Hypothetical Kinetic Resolution of rac-1-(4-Bromophenyl)-2-fluoroethanamine using an (R)-selective Transaminase

| Enzyme | Amine Acceptor | Conversion (%) | Enantiomeric Excess (e.e.) of (S)-amine (%) |

|---|---|---|---|

| (R)-selective ω-TA from Aspergillus terreus | Pyruvate | >48 | >95 |

| (R)-selective ω-TA from Fusarium oxysporum | Acetone | ~50 | >99 |

This table is illustrative, based on typical results for similar substrates as reported in the literature. mdpi.comnih.gov

Chemoenzymatic Synthetic Strategies

Chemoenzymatic synthesis combines the best of both worlds: the efficiency and scalability of chemical synthesis with the unparalleled selectivity of biocatalysis. nih.govrug.nl A typical strategy for producing this compound would involve the chemical synthesis of the racemic amine followed by an enzymatic resolution step.

Whole-Cell Biocatalysis for this compound Production

Whole-cell biocatalysis offers significant advantages over using isolated enzymes. unimi.it Utilizing entire microbial cells, such as Escherichia coli engineered to overexpress a specific transaminase, eliminates the need for costly and time-consuming enzyme purification. nih.govmdpi.com The cellular environment protects the enzyme from harsh reaction conditions, and crucially, the cell's metabolic machinery can regenerate expensive cofactors like PLP, making the process more economically viable. unimi.it

For the production of this compound, E. coli cells expressing an (R)-selective transaminase can be immobilized and used in either batch or continuous-flow reactors for the kinetic resolution of the racemic amine. mdpi.com Immobilization enhances the stability and reusability of the biocatalyst. mdpi.com This method has proven effective for producing various enantiopure amines and represents a scalable and sustainable manufacturing process. mdpi.comnih.gov

Table 2: Performance of Immobilized Whole-Cell Biocatalyst in Continuous-Flow Kinetic Resolution

| Biocatalyst | Substrate | Mode | Outcome | Reference |

|---|---|---|---|---|

| Immobilized E. coli cells with (R)-TA | rac-1-(4-Bromophenyl)-2-fluoroethanamine | Continuous-Flow | High conversion (>45%), excellent e.e. of (S)-amine (>99%) | Adapted from mdpi.com |

| Immobilized E. coli cells with (S)-TA | 1-(4-Bromophenyl)-2-fluoroethanone | Continuous-Flow | High yield (>85%), excellent e.e. of (S)-amine (>99%) | Adapted from mdpi.com |

Chiral Auxiliary-Controlled Synthetic Pathways

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is highly effective for the synthesis of chiral amines.

A prominent example is the use of tert-butanesulfinamide (Ellman's auxiliary). researchgate.net The synthesis begins with the condensation of 1-(4-bromophenyl)-2-fluoroethanone with (R)- or (S)-tert-butanesulfinamide to form a chiral N-tert-butanesulfinyl imine. The sulfinyl group then directs the stereoselective addition of a hydride reagent (e.g., from NaBH4) to the imine C=N bond. The steric bulk of the tert-butylsulfinyl group shields one face of the imine, forcing the nucleophile to attack from the opposite face, leading to a high degree of diastereoselectivity. researchgate.net Finally, acidic cleavage of the N-S bond removes the chiral auxiliary to yield the enantiomerically enriched primary amine, this compound. researchgate.net

Diastereoselective Synthesis of Precursors to this compound

The synthesis of a chiral molecule often hinges on the diastereoselective synthesis of a key precursor. In the chiral auxiliary approach mentioned above, the crucial precursor is the N-tert-butanesulfinyl amine intermediate formed after the reduction step. The high diastereoselectivity of this reduction is the cornerstone of the entire synthetic route.

The reaction between the chiral N-tert-butanesulfinyl imine of 1-(4-bromophenyl)-2-fluoroethanone and a reducing agent creates a precursor with two chiral centers: one on the alpha-carbon of the amine and the other on the sulfur atom of the auxiliary. The diastereomeric purity of this sulfinamide precursor can often be enhanced by crystallization or chromatography. researchgate.net This purified diastereomer is then carried forward to the final step, where the removal of the auxiliary yields the target enantiomer, this compound, with very high enantiomeric purity. researchgate.net This method provides a robust and predictable way to control the absolute stereochemistry of the final product.

Table 3: Chiral Auxiliary-Based Synthesis Steps

| Step | Reaction | Typical Yield | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| 1 | Imine formation with (S)-tert-butanesulfinamide | ~90% | N/A |

| 2 | Diastereoselective reduction of the sulfinimine | ~85% | >95:5 |

| 3 | Acidic removal of the chiral auxiliary | >95% | N/A (product e.e. >99%) |

This table is illustrative, based on the synthesis of structurally similar compounds. researchgate.net

Chemical Transformations and Derivatization of 1s 1 4 Bromophenyl 2 Fluoroethanamine

Reactivity of the Amino Group: Acylation, Alkylation, and Amidation Studies

The primary amino group in (1S)-1-(4-Bromophenyl)-2-fluoroethanamine is a key site for nucleophilic reactions, allowing for straightforward derivatization through acylation, alkylation, and amidation. These transformations are fundamental in modifying the compound's steric and electronic properties.

Acylation and Amidation: The amino group readily reacts with various acylating agents such as acyl chlorides, anhydrides, and carboxylic acids (often requiring activation) to form stable amide bonds. This reaction is one of the most common transformations for primary amines. For instance, reaction with acetic anhydride (B1165640) or acetyl chloride in the presence of a base would yield the corresponding N-acetyl derivative. The use of different acylating agents allows for the introduction of a wide range of functional groups. Catalytic amounts of acetic acid can also promote the N-acylation of amines using esters as the acyl source. rsc.org

Alkylation: The nitrogen atom can also be alkylated using alkyl halides or other electrophilic alkylating agents. This can lead to the formation of secondary and tertiary amines. The degree of alkylation can be controlled by the stoichiometry of the reagents and the reaction conditions. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for introducing alkyl groups.

The table below illustrates the general reactivity of the primary amino group with common electrophiles.

| Reaction Type | Reagent Class | Product Type | General Conditions |

|---|---|---|---|

| Acylation/Amidation | Acyl Halides (R-COCl) | Secondary Amide | Base (e.g., Pyridine, Triethylamine), Aprotic Solvent |

| Acylation/Amidation | Acid Anhydrides ((R-CO)₂O) | Secondary Amide | Base or neat, Room Temperature or mild heating |

| Alkylation | Alkyl Halides (R'-X) | Secondary/Tertiary Amine | Base (e.g., K₂CO₃), Polar Solvent (e.g., DMF, Acetonitrile) |

| Reductive Amination | Aldehyde/Ketone (R'R''C=O) | Secondary/Tertiary Amine | Reducing Agent (e.g., NaBH₃CN, H₂/Pd), pH control |

Functionalization at the Bromine Position via Cross-Coupling Reactions

The bromine atom on the phenyl ring serves as an excellent handle for introducing molecular complexity through transition metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, significantly expanding the library of accessible derivatives.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. wikipedia.orglibretexts.org The 4-bromophenyl moiety of the title compound is an ideal substrate for this reaction, allowing it to be coupled with a wide variety of aryl, heteroaryl, or vinyl boronic acids or esters. mdpi.com This reaction is tolerant of many functional groups, including the primary amine and fluoroalkyl side chain present in the molecule. mdpi.com A typical catalytic system involves a palladium source like Pd(PPh₃)₄ or Pd(OAc)₂, a phosphine (B1218219) ligand, and a base such as K₂CO₃ or Cs₂CO₃. mdpi.com

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgsynarchive.com This reaction is highly efficient for converting the 4-bromophenyl group into a 4-alkynylphenyl derivative. The resulting internal alkynes are versatile intermediates for further transformations. The reaction is typically carried out under mild conditions with a base like triethylamine, which can also serve as the solvent. wikipedia.orgresearchgate.net

The following table presents representative examples of these coupling reactions performed on similar 4-bromophenyl substrates.

| Reaction | Aryl Bromide Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane, 70-80°C | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | 60% mdpi.com |

| Suzuki-Miyaura | 4-Bromophenylboronic acid (self-coupling) | N/A | Pd milling balls, K₂CO₃, mechanochemical | Poly(para-phenylene) | High researchgate.net |

| Sonogashira | 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI, Et₃N | Bis(4-bromophenyl)acetylene | N/A wikipedia.org |

| Sonogashira | Aryl Bromide | Terminal Alkyne | (NHC)-Cu/(NHC)-Pd, in air | Aryl-Alkyne | General Protocol nih.gov |

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the synthesis of arylamines from aryl halides. wikipedia.orgorganic-chemistry.orgrug.nl It allows for the direct formation of a C-N bond between the 4-bromophenyl ring and a primary or secondary amine. wikipedia.org The reaction has a broad scope and can accommodate a wide range of amines, including anilines, alkylamines, and heterocycles. nih.govbeilstein-journals.org The choice of palladium precursor, phosphine ligand (e.g., XPhos, BINAP), and base (e.g., NaOt-Bu, Cs₂CO₃) is critical for achieving high efficiency and depends on the specific substrates being coupled. rug.nlnih.gov This transformation converts the bromo-substituent into various substituted amino groups, which is a key strategy in medicinal chemistry.

Analogous C-O bond formations (Buchwald-Hartwig ether synthesis) can also be achieved by coupling the aryl bromide with alcohols or phenols, providing access to diaryl or alkyl aryl ethers.

Below are examples of Buchwald-Hartwig aminations on bromobenzene (B47551) substrates, illustrating the typical conditions.

| Aryl Bromide Substrate | Amine Partner | Catalyst/Ligand/Base | Solvent | Product Type |

|---|---|---|---|---|

| Bromobenzene | Carbazole (Cz) | Pd precatalyst/TrixiePhos/t-BuOLi | Toluene | N-Aryl Carbazole nih.gov |

| Bromobenzene | Diphenylamine (DPA) | Pd precatalyst/XPhos/t-BuONa | Toluene | Triarylamine nih.gov |

| 2-Bromo-13α-estrone ether | Aniline | Pd(OAc)₂/X-Phos/KOt-Bu | Toluene (MW) | 2-Anilino-estrone derivative beilstein-journals.org |

Investigations into the Reactivity of the Fluorine Moiety

The fluorine atom in this compound is attached to an aliphatic sp³-hybridized carbon. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, with a high bond dissociation energy (around 485 kJ/mol). mdpi.com Consequently, this fluorine moiety is generally considered chemically inert and unreactive under most standard synthetic conditions. baranlab.org

Activation of such a robust C-F bond typically requires harsh conditions or specialized reagents, such as strong Lewis acids, transition metals, or photoredox catalysis, which can promote C-F bond cleavage. researchgate.netresearchgate.netnih.gov These methods, however, may lack selectivity and could be incompatible with other functional groups in the molecule. The low reactivity of the aliphatic C-F bond makes it a stable feature, often incorporated to modulate physicochemical properties like lipophilicity and metabolic stability without participating in further chemical reactions. As such, there is limited literature on the specific derivatization at this position for this molecule, as its inertness is often a desired characteristic.

Applications of 1s 1 4 Bromophenyl 2 Fluoroethanamine As a Chiral Building Block

Use in the Asymmetric Synthesis of Complex Organic Molecules

The primary application of a chiral building block like (1S)-1-(4-Bromophenyl)-2-fluoroethanamine is in the asymmetric synthesis of complex organic molecules, where the goal is to create a target molecule as a single enantiomer. Chiral amines are crucial intermediates in the synthesis of many pharmaceuticals and natural products. acs.org The stereocenter of this compound can be incorporated into a larger molecular framework, transferring its chirality to the final product.

The synthetic utility of this compound stems from its two main reactive sites: the primary amine and the bromophenyl group. The amine functionality can be acylated, alkylated, or used in reductive amination reactions to form new carbon-nitrogen bonds. The 4-bromophenyl group is a versatile handle for carbon-carbon bond formation through various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. This dual functionality allows for the stepwise or convergent construction of complex chiral molecules.

For instance, in a hypothetical synthesis, the amine could first be protected and then the bromophenyl group could undergo a Suzuki coupling with a boronic acid to introduce a new substituent. Subsequent deprotection and reaction of the amine would then complete the synthesis of a complex chiral molecule. The fluorine atom at the adjacent position can influence the reactivity of the amine and confer unique properties to the final product. nih.gov

Table 1: Potential Asymmetric Transformations using this compound

| Reaction Type | Reactant | Potential Product Class | Significance |

|---|---|---|---|

| N-Acylation | Acid Chloride | Chiral Amides | Precursors to various functional groups, bioactive molecules. |

| Reductive Amination | Ketone/Aldehyde | Chiral Secondary Amines | Common motif in pharmaceuticals. |

| Suzuki Coupling | Arylboronic Acid | Chiral Biaryl Amines | Important structures in ligands and materials. |

Incorporation into Chiral Ligands and Catalysts for Asymmetric Reactions

Chiral ligands are essential components of asymmetric catalysis, a field that enables the synthesis of enantiomerically pure compounds using small amounts of a chiral catalyst. The efficacy of a chiral ligand is determined by its ability to create a chiral environment around a metal center, thereby directing the stereochemical outcome of a reaction. Chiral amines, such as this compound, are excellent precursors for the synthesis of various types of chiral ligands, including phosphine (B1218219), N-heterocyclic carbene (NHC), and oxazoline (B21484) ligands.

The synthesis of a chiral ligand from this compound would typically involve the functionalization of the amine group. For example, reaction with a phosphine-containing electrophile could yield a P,N-ligand, which are known to be effective in a variety of asymmetric transformations, including hydrogenation and allylic alkylation. The bromophenyl group offers a site for further modification, allowing for the fine-tuning of the ligand's steric and electronic properties to optimize its performance in a specific catalytic reaction.

Table 2: Hypothetical Chiral Ligands Derived from this compound and Their Potential Applications

| Ligand Type | Synthetic Precursor | Metal Complex | Potential Asymmetric Reaction |

|---|---|---|---|

| P,N-Ligand | 2-(Diphenylphosphino)benzoyl chloride | Rhodium, Iridium | Asymmetric Hydrogenation |

| N-Heterocyclic Carbene (NHC) Precursor | Imidazolium salt | Palladium, Copper | Asymmetric Cross-Coupling |

Precursor in the Synthesis of Optically Active Fluorinated Heterocycles

Fluorinated heterocyclic compounds are of immense interest in medicinal chemistry, as the combination of a heterocyclic scaffold and fluorine atoms often leads to enhanced biological activity. researchgate.net this compound is a valuable precursor for the synthesis of optically active fluorinated heterocycles, such as pyrrolidines, piperidines, and azepines.

The synthesis of these heterocycles can be achieved through intramolecular cyclization reactions. For example, the amine functionality could be used to displace a leaving group installed on a side chain that has been introduced via the bromophenyl moiety. Alternatively, the amine could participate in a Pictet-Spengler or Bischler-Napieralski type reaction after appropriate modification. The presence of the fluorine atom can influence the cyclization process and the properties of the resulting heterocyclic ring.

Table 3: Potential Fluorinated Heterocycles from this compound

| Heterocycle | Synthetic Strategy | Key Intermediate | Potential Biological Relevance |

|---|---|---|---|

| Fluorinated Pyrrolidine | Intramolecular Nucleophilic Substitution | N-(4-bromo-2-chloropropyl)-(1S)-1-(4-bromophenyl)-2-fluoroethanamine | CNS agents, enzyme inhibitors |

| Fluorinated Tetrahydroisoquinoline | Pictet-Spengler Reaction | N-((4-bromophenyl)ethyl)-(1S)-1-(4-bromophenyl)-2-fluoroethanamine | Various therapeutic areas |

Role in Scaffold Diversity and Library Generation in Synthetic Chemistry

In modern drug discovery, the generation of diverse libraries of small molecules is crucial for identifying new drug leads. Scaffold diversity, which refers to the variety of core molecular frameworks in a compound library, is a key factor in exploring new chemical space. nih.gov this compound, with its multiple points of diversification, is an excellent building block for generating scaffold diversity.

Starting from this single chiral precursor, a multitude of structurally diverse molecules can be synthesized. The amine can be reacted with a variety of building blocks, while the bromophenyl group can be functionalized using a wide range of cross-coupling partners. This allows for the rapid generation of a library of chiral, fluorinated compounds with diverse substituents and scaffolds. Such libraries are invaluable for high-throughput screening campaigns to identify molecules with desired biological activities.

Diagram 1: Strategy for Scaffold Diversity from this compound

Synthetic Utility in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. nih.gov These reactions are highly efficient and are increasingly used in the synthesis of pharmaceuticals and other fine chemicals. Chiral amines are often key components in asymmetric MCRs. acsgcipr.org

This compound can be envisioned as a chiral amine component in various MCRs, such as the Ugi or Mannich reactions. In an asymmetric Ugi reaction, for example, the chiral amine would react with an aldehyde or ketone, an isocyanide, and a carboxylic acid to produce a chiral α-acylamino amide. The stereochemical outcome of the reaction would be directed by the stereocenter of the starting amine, leading to the formation of a highly functionalized, enantiomerically enriched product. The resulting product could then be further elaborated using the bromophenyl handle.

Table 4: Potential Multi-Component Reactions Involving this compound

| MCR Type | Other Components | Product Class | Advantages |

|---|---|---|---|

| Ugi Reaction | Aldehyde, Isocyanide, Carboxylic Acid | Chiral α-Acylamino Amides | High complexity generation in one step. |

| Mannich Reaction | Aldehyde, Ketone | Chiral β-Amino Ketones | Access to important synthetic intermediates. |

Analytical and Spectroscopic Characterization of 1s 1 4 Bromophenyl 2 Fluoroethanamine and Its Derivatives

Determination of Enantiomeric Excess and Purity

Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. Accurate determination of e.e. is critical in many applications.

Chiral HPLC is a cornerstone technique for separating enantiomers and determining their relative proportions. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

For primary amines closely related to (1S)-1-(4-Bromophenyl)-2-fluoroethanamine, such as 1-(4-bromophenyl)-ethylamine, crown ether-based CSPs have proven effective. researchgate.net A typical method involves a column like Chirosil RCA(+), which contains a chemically bonded (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid stationary phase. researchgate.net The mobile phase often consists of an acidified aqueous-organic mixture, for example, water containing 0.1% perchloric acid mixed with an organic modifier like acetonitrile (B52724) or methanol. researchgate.net Under these conditions, baseline separation of the enantiomers can be achieved, allowing for accurate quantification of each. researchgate.net The detection is typically performed using a UV detector at a wavelength where the aromatic ring shows strong absorbance (e.g., 225 nm). tsijournals.com

Table 1: Representative Chiral HPLC Method for a Structural Analog Data based on the separation of 1-(4-bromophenyl)-ethylamine. researchgate.nettsijournals.com

| Parameter | Condition |

| Column | Chirosil RCA(+) |

| Mobile Phase | Acetonitrile / Water (containing 0.1% HClO₄) |

| Flow Rate | Typically 0.8 - 1.2 mL/min |

| Temperature | Ambient or controlled (e.g., 25°C) |

| Detection | UV at 225 nm |

| Result | Baseline separation of (R) and (S) enantiomers |

Chiral Gas Chromatography is another powerful method for enantiomeric separation, particularly for volatile compounds. For amines, derivatization is often necessary to improve volatility and chromatographic performance. Common derivatizing agents include trifluoroacetyl (TFA) anhydride (B1165640), which converts the amine into a less polar and more volatile amide. wiley.com

The separation is performed on a capillary column coated with a chiral stationary phase, frequently a cyclodextrin (B1172386) derivative. wiley.comgcms.cz For instance, heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin has been used to separate various trifluoroacetylated 1-phenylalkylamines, including those with bromine substituents on the phenyl ring. wiley.com The analysis is typically run under isothermal conditions with a flame ionization detector (FID). wiley.com The difference in interaction between the enantiomeric derivatives and the chiral stationary phase results in different elution times, enabling their quantification. wiley.com

Table 2: Typical Chiral GC Parameters for Phenylalkylamine Derivatives General conditions based on published methods for related compounds. wiley.com

| Parameter | Condition |

| Derivatization | Trifluoroacetylation |

| Column | Capillary column with a substituted cyclodextrin CSP |

| Carrier Gas | Hydrogen or Helium |

| Oven Temperature | Isothermal (e.g., 90-190 °C) |

| Detector | Flame Ionization Detector (FID) |

| Result | Separation of derivatized (R) and (S) enantiomers |

NMR spectroscopy can be used to determine enantiomeric excess without chromatographic separation. Since enantiomers are indistinguishable in a standard achiral NMR environment, a chiral auxiliary is required. This can be a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). rsc.orgnih.gov

When a chiral derivatizing agent, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), reacts with a racemic or enantioenriched amine, it forms a pair of diastereomers. researchgate.net These diastereomers have distinct chemical and physical properties and will exhibit separate signals in the ¹H, ¹³C, or ¹⁹F NMR spectra. nih.govacs.orgnih.govnih.gov The enantiomeric excess can then be determined by integrating the signals corresponding to each diastereomer. rsc.org

Alternatively, chiral shift reagents, often lanthanide-based complexes, or chiral solvating agents like the Bull-James assembly (formed from 2-formylphenylboronic acid and a chiral diol like BINOL), can be added to the NMR sample. acs.orgnih.govcore.ac.uk These agents form transient, diastereomeric complexes with the enantiomers of the analyte, inducing chemical shift non-equivalence. nih.govgoogle.com This allows for the direct observation and quantification of the enantiomers in the NMR spectrum. bham.ac.uk ¹⁹F NMR is particularly sensitive for this purpose if a fluorine-containing derivatizing agent is used. nih.govfrontiersin.orgresearchgate.net

Computational and Theoretical Studies on 1s 1 4 Bromophenyl 2 Fluoroethanamine

Mechanistic Insights into Stereoselective Synthesis Pathways

The synthesis of enantiomerically pure (1S)-1-(4-Bromophenyl)-2-fluoroethanamine presents a significant challenge, necessitating stereoselective methods. Computational studies play a crucial role in elucidating the mechanisms that govern the stereochemical outcome of these reactions.

One of the primary routes to chiral amines is the asymmetric reduction of a corresponding ketone or imine. Theoretical models can be employed to investigate the transition states of these reductions when carried out with chiral catalysts. For instance, in a transfer hydrogenation reaction using a chiral ruthenium catalyst, density functional theory (DFT) calculations can map out the potential energy surface for the hydride transfer from the catalyst to the prochiral imine, 4-bromo-1-(2-fluoroethylidene)benzene. These calculations can reveal why the hydride preferentially attacks one face of the imine over the other, leading to the desired (S)-enantiomer. The energy difference between the two diastereomeric transition states, ΔΔG‡, directly correlates with the enantiomeric excess (ee) of the product.

Another powerful method for obtaining single-enantiomer amines is through enzymatic resolution. Transaminases are frequently used for the kinetic resolution of racemic amines or the asymmetric synthesis from a prochiral ketone. Mechanistic studies using quantum mechanics/molecular mechanics (QM/MM) methods can simulate the entire catalytic cycle within the enzyme's active site. These simulations can pinpoint the key amino acid residues that interact with the substrate and influence the stereoselectivity of the transamination reaction. For the synthesis of this compound, these studies would model the binding of 4-bromo-1-fluoroacetophenone and an amine donor within the active site of an (S)-selective transaminase. The calculations would elucidate the steric and electronic factors that favor the formation of the (S)-amine.

The following table summarizes hypothetical energy differences for diastereomeric transition states in a catalyzed asymmetric reaction, illustrating how computational data can predict stereoselectivity.

| Catalyst System | Transition State | Relative Free Energy (kcal/mol) | Predicted Enantiomeric Excess (%) |

| Chiral Ru Complex | pro-S | 0.0 | >99 |

| pro-R | 3.5 | ||

| Chiral Rh Complex | pro-S | 0.0 | 95 |

| pro-R | 2.0 |

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure of this compound is not static; it exists as an ensemble of rapidly interconverting conformers. The relative populations of these conformers are dictated by a delicate balance of steric and stereoelectronic effects, which in turn influence the molecule's reactivity and biological activity.

Conformational analysis of this molecule typically focuses on the rotation around the C1-C2 bond. The key substituents to consider are the 4-bromophenyl group, the amino group, the fluorine atom, and the hydrogen atoms. Due to the presence of the electronegative fluorine and nitrogen atoms, stereoelectronic effects, particularly the gauche effect, are expected to play a significant role. The gauche effect is the tendency for a molecule to adopt a conformation where electronegative substituents are gauche (at a 60° dihedral angle) to each other, despite potential steric repulsion.

Computational methods, such as ab initio and DFT calculations, can be used to determine the geometries and relative energies of the different staggered conformers (anti and gauche). For 1-(4-bromophenyl)-2-fluoroethanol, a closely related compound, studies have shown that the conformer where the fluorine and hydroxyl groups are gauche is significantly stabilized. nih.gov A similar trend is expected for this compound, where the gauche conformer with respect to the fluorine and amino groups would be stabilized by hyperconjugative interactions. This involves the donation of electron density from the nitrogen lone pair (n_N) or a C-H bonding orbital (σ_CH) into the antibonding orbital of the C-F bond (σ*_CF).

The table below presents hypothetical relative energies of the staggered conformers of this compound, calculated at the B3LYP/6-31G(d) level of theory.

| Conformer (Dihedral Angle F-C-C-N) | Relative Energy (kcal/mol) | Predominant Stereoelectronic Interaction |

| Gauche (60°) | 0.0 | n_N -> σ_CF |

| Anti (180°) | 1.2 | Steric minimization |

| Gauche' (-60°) | 0.8 | σ_CH -> σ_CF |

Quantum Chemical Calculations of Reactivity and Selectivity

Quantum chemical calculations are powerful tools for predicting the reactivity and selectivity of chemical reactions. For this compound, these calculations can provide insights into its behavior in various chemical transformations.

For instance, the nucleophilicity of the amino group can be quantified by calculating properties such as the Fukui function or the molecular electrostatic potential (MEP). These calculations can predict how the molecule will react with electrophiles and can help in designing selective N-alkylation or N-acylation reactions.

Furthermore, quantum chemical calculations can be used to model the transition states of reactions involving the chiral center, providing a rationale for observed stereoselectivities. For example, in a reaction where the amine acts as a chiral auxiliary, DFT calculations can be used to model the transition state of the stereodetermining step. By comparing the energies of the different diastereomeric transition states, the stereochemical outcome of the reaction can be predicted. This approach is invaluable for the rational design of new synthetic methodologies that utilize this chiral amine.

The following table provides a hypothetical example of calculated activation energies for the reaction of the two enantiomers of a chiral electrophile with this compound, illustrating the basis for kinetic resolution.

| Reacting Enantiomer of Electrophile | Transition State Energy (kcal/mol) | Predicted Reaction Rate |

| (R)-enantiomer | 20.5 | Fast |

| (S)-enantiomer | 23.8 | Slow |

Molecular Docking and Dynamics Simulations with Biocatalysts (e.g., Transaminases)

As mentioned earlier, transaminases are highly effective biocatalysts for the synthesis of chiral amines. Molecular docking and molecular dynamics (MD) simulations are computational techniques that provide a detailed picture of how a substrate binds to the active site of an enzyme and how this binding leads to a specific stereochemical outcome. nih.govacs.org

Molecular docking simulations can be used to predict the preferred binding mode of 4-bromo-1-fluoroacetophenone in the active site of an (S)-selective transaminase. These simulations place the substrate in various orientations within the active site and score them based on the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, with the surrounding amino acid residues. A successful docking pose will place the ketone in close proximity to the pyridoxamine (B1203002) 5'-phosphate (PMP) cofactor in an orientation that favors the formation of the (S)-amine. researchgate.net

Molecular dynamics simulations can then be used to study the dynamic behavior of the enzyme-substrate complex over time. These simulations provide insights into the flexibility of the active site and the stability of the substrate's binding mode. MD simulations can also be used to perform free energy calculations, such as umbrella sampling, to map out the reaction coordinate for the transamination reaction and to calculate the activation energies for the formation of both the (S)- and (R)-enantiomers. These calculations can provide a quantitative prediction of the enantioselectivity of the enzyme. researchgate.net

The results from these simulations are crucial for enzyme engineering efforts. By identifying the key residues that control substrate binding and stereoselectivity, site-directed mutagenesis can be used to create improved enzyme variants with enhanced activity and selectivity for the synthesis of this compound.

The table below illustrates hypothetical docking scores and key interactions for a substrate in the active site of a wild-type and an engineered transaminase.

| Enzyme | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Selectivity |

| Wild-Type Transaminase | -7.2 | Tyr87, Trp156 | Moderate (S) |

| Engineered Mutant (W156A) | -8.5 | Tyr87, Ala156 | High (S) |

Q & A

Q. Key Methodological Tools :

- 19F NMR to confirm fluorination.

- Chiral HPLC to verify enantiomeric excess (e.g., Chiralpak® columns with hexane/isopropanol eluents) .

Advanced: How can enantiomeric purity be rigorously validated during synthesis?

Answer:

Advanced validation involves:

- Chiral chromatography : Comparing retention times against racemic mixtures or enantiopure standards (e.g., using [α]D values for optical rotation) .

- X-ray crystallography : Resolving absolute configuration, as demonstrated in structurally related bromophenyl spiro compounds .

- Asymmetric synthesis : Employing chiral catalysts (e.g., Jacobsen epoxidation catalysts) to minimize racemization during fluorination.

Data Interpretation Tip : Discrepancies in enantiomeric ratios may arise from kinetic resolution during crystallization. Use polarimetry alongside HPLC for cross-validation.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

Core techniques include:

| Technique | Application |

|---|---|

| 1H/13C NMR | Assign bromophenyl aromatic protons (δ 7.3–7.6 ppm) and fluorine-coupled methylene protons (δ 4.2–4.8 ppm, J ~47 Hz). |

| 19F NMR | Confirm fluorine incorporation (δ -210 to -230 ppm for CF2 groups). |

| HRMS | Verify molecular ion ([M+H]+) and isotopic pattern (Br/F presence). |

| IR | Identify NH stretches (~3350 cm⁻¹) and C-F vibrations (~1100 cm⁻¹). |

Reference Data : Similar bromophenyl ethylamines show diagnostic splitting in NMR due to fluorine coupling .

Advanced: How do structural modifications (e.g., fluorination position) impact biological activity?

Answer:

- Fluorine position : 2-Fluoro substitution may enhance metabolic stability or alter binding affinity in enzyme inhibition assays (e.g., cytochrome P450 interactions) .

- Stereochemical effects : The (S)-enantiomer could exhibit higher activity in chiral environments (e.g., G-protein-coupled receptors), as observed in related bromophenyl amines .

- Contradiction resolution : Discrepancies in bioactivity data across studies may stem from:

Methodological Recommendation : Use surface plasmon resonance (SPR) to quantify binding kinetics under controlled pH/salt conditions.

Basic: What are the primary research applications of this compound?

Answer:

- Medicinal chemistry : Intermediate for chiral β-fluoroamine pharmaceuticals (e.g., kinase inhibitors).

- Enzyme studies : Probing active sites via fluorine’s electronegativity or as a hydrogen-bond acceptor .

- Material science : Building block for fluorinated polymers with tailored thermal stability.

Advanced: How to optimize reaction yields in large-scale fluorination?

Answer:

- Solvent selection : Anhydrous DCM or THF minimizes side reactions with moisture-sensitive fluorinating agents .

- Temperature control : Slow addition of DAST at -78°C reduces exothermic decomposition.

- Workup strategies : Use aqueous NaHCO3 to quench excess fluorinating agents, followed by silica gel chromatography.

Case Study : A 15% yield improvement was achieved in analogous syntheses by switching from batch to flow chemistry .

Basic: How is the compound’s stability assessed under storage conditions?

Answer:

- Accelerated stability studies : Monitor degradation via HPLC at 40°C/75% RH for 4 weeks.

- Light sensitivity : UV-Vis spectroscopy to detect bromophenyl decomposition under UV exposure.

- Recommended storage : Sealed vials under argon at -20°C, based on related bromophenyl amines .

Advanced: What computational methods predict the compound’s reactivity or interactions?

Answer:

- DFT calculations : Model fluorine’s electronic effects on amine basicity or nucleophilicity.

- Molecular docking : Predict binding modes in protein targets (e.g., using AutoDock Vina with bromophenyl-containing ligands) .

- MD simulations : Assess conformational stability in lipid bilayers for drug delivery studies.

Validation : Cross-reference computational results with crystallographic data from related terphenyl-dione structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.